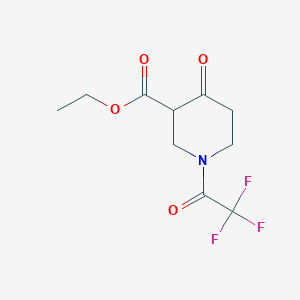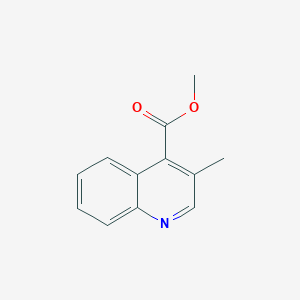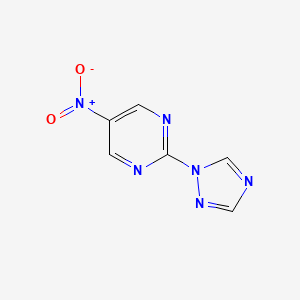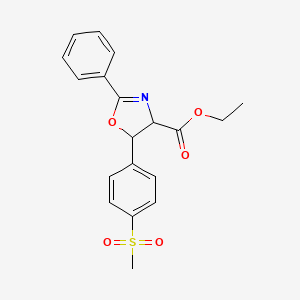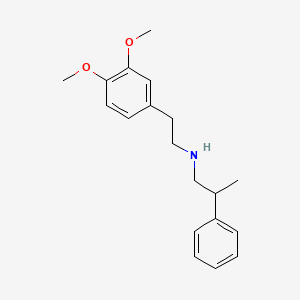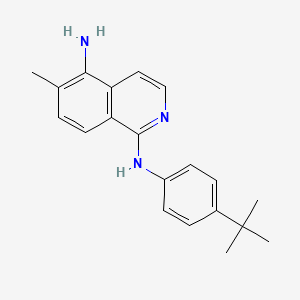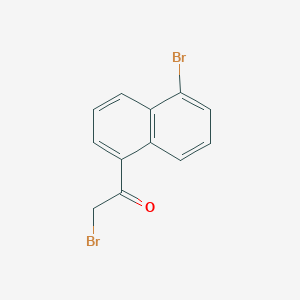
Suc-DL-Phe-DL-Leu-DL-Phe-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinyl-L-phenylalanine-L-leucine-L-phenylalanine-p-nitroanilide, commonly referred to as SUC-PHE-LEU-PHE-PNA, is a synthetic peptide substrate used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin and cathepsin G, due to its ability to release a chromogenic product upon enzymatic cleavage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SUC-PHE-LEU-PHE-PNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of SUC-PHE-LEU-PHE-PNA follows similar principles but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of bulk reagents and optimized reaction conditions ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
SUC-PHE-LEU-PHE-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, and other serine proteases.
Buffers: Tris-HCl, HEPES, and phosphate-buffered saline (PBS) at pH 7.5-8.0.
Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) for dissolving the substrate.
Major Products
The major product formed from the enzymatic hydrolysis of SUC-PHE-LEU-PHE-PNA is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 410 nm .
Wissenschaftliche Forschungsanwendungen
SUC-PHE-LEU-PHE-PNA is widely used in various scientific research fields:
Biochemistry: As a substrate for studying the activity and specificity of proteolytic enzymes.
Medicine: In diagnostic assays to measure enzyme activity in biological samples, such as blood or tissue extracts.
Pharmacology: To screen for potential inhibitors of proteolytic enzymes, which could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of SUC-PHE-LEU-PHE-PNA involves its recognition and binding by proteolytic enzymes. The enzyme cleaves the peptide bond between the phenylalanine and p-nitroanilide moieties, releasing p-nitroaniline. This cleavage is facilitated by the enzyme’s active site, which contains catalytic residues that stabilize the transition state and lower the activation energy of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another peptide substrate used for similar enzymatic assays.
N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide: Used to study different proteases with varying substrate specificities.
Uniqueness
SUC-PHE-LEU-PHE-PNA is unique due to its specific sequence, which makes it an ideal substrate for certain proteolytic enzymes. Its ability to release a chromogenic product upon cleavage allows for easy and accurate quantification of enzyme activity .
Eigenschaften
IUPAC Name |
4-[[1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFAXGKOHVNQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
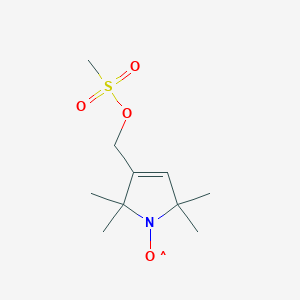
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
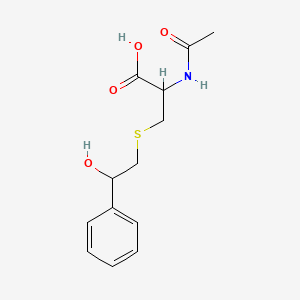
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)

